![molecular formula C19H16ClNO3 B2686768 1'-(3-Chlorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one CAS No. 1797858-53-7](/img/structure/B2686768.png)
1'-(3-Chlorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
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Overview
Description
Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Benzofuran rings can be constructed by a unique free radical cyclization cascade . There are also several methods for the synthesis of piperidine derivatives . For example, an on-water [4 + 2] annulation reaction between the 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone has been developed .Molecular Structure Analysis
Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . Piperidines, which contain a spirocycle fused at the C2 or C3 of the oxindole moiety, are a subset of indole and form the core building blocks of highly functionalized organic structures .Chemical Reactions Analysis
Benzofuran derivatives can be synthesized through various reactions, including metal-free cyclization of ortho-hydroxystilbenes . Piperidine derivatives can be synthesized through reactions such as the on-water [4 + 2] annulation reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran and piperidine derivatives can vary widely depending on their specific structures .Scientific Research Applications
- Benzofuran derivatives have shown promise as anti-tumor agents. Their ability to inhibit cancer cell growth and induce apoptosis makes them attractive candidates for cancer therapy .
- Benzofuran compounds often exhibit antibacterial activity. These molecules can disrupt bacterial cell membranes or interfere with essential cellular processes .
- Benzofuran derivatives frequently display antioxidant properties, protecting cells from oxidative stress and associated damage .
- Some benzofuran compounds exhibit anti-viral effects. For instance, a novel macrocyclic benzofuran derivative has demonstrated anti-hepatitis C virus activity .
- Novel methods for constructing benzofuran rings have been discovered. Researchers have used free radical cyclization cascades and proton quantum tunneling to synthesize complex benzofuran derivatives .
- Benzofuran compounds, including F6443-5242, are considered potential natural drug lead compounds. Their diverse pharmacological activities make them attractive for drug development .
Anti-Tumor Activity
Antibacterial Properties
Antioxidant Effects
Anti-Viral Activity
Synthetic Applications
Drug Prospects
Safety And Hazards
Future Directions
properties
IUPAC Name |
1'-(3-chlorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c20-14-6-3-5-13(11-14)17(22)21-10-4-9-19(12-21)16-8-2-1-7-15(16)18(23)24-19/h1-3,5-8,11H,4,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUNSLYZNDOSFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(C1)C(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |
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